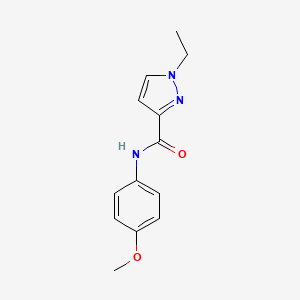

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-9-8-12(15-16)13(17)14-10-4-6-11(18-2)7-5-10/h4-9H,3H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKGHGSVYHMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-methoxyaniline with ethyl formate under heating conditions. The reaction is carried out at 100°C for one hour, resulting in the formation of the desired product . The crystals formed are then filtered to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Coupling Reaction

The synthesis often involves reacting 1-ethyl-1H-pyrazole-3-carboxylic acid with 4-methoxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . This method is performed in dichloromethane under ambient conditions.

Reaction Conditions :

| Reagent/Agent | Role |

|---|---|

| DCC | Activates carboxylic acid |

| DMAP | Catalyst for coupling reaction |

| Dichloromethane | Solvent |

Alternative Routes

Other methods reported in pyrazole synthesis literature include:

-

Cyclocondensation of β-enamino diketones with arylhydrazines .

-

1,3-Dipolar cycloaddition of diazo compounds with alkynyl bromides .

-

Trichloromethyl enone-based synthesis followed by methanolysis to introduce carboxylic acid groups .

Coupling Mechanism

The reaction proceeds via amide bond formation between the activated carboxylic acid and the amine group of 4-methoxyaniline. The DCC-mediated coupling involves intermediate formation of an O-acylisourea , which undergoes nucleophilic attack by the amine.

Key Steps :

-

Activation of carboxylic acid by DCC → O-acylisourea intermediate.

-

Nucleophilic attack by 4-methoxyaniline → Amide formation.

-

Release of dicyclohexylurea as a byproduct.

Alternative Pathways

For related pyrazole derivatives, mechanisms include:

Scientific Research Applications

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazole carboxamides exhibit significant diversity in their substituents, which directly influence their physicochemical and biological properties. Key analogs and their structural distinctions include:

Key Observations :

- Fluorinated Groups : Compounds like I-4 and I-2 incorporate fluorine-rich substituents (e.g., hexafluoro, perfluoro), which enhance lipophilicity and metabolic stability, contributing to their pesticidal efficacy .

- Receptor-Targeting Moieties: AM6538 and related cannabinoid receptor antagonists feature bulky aromatic groups (e.g., dichlorophenyl) and piperidinyl carbamoyl moieties, optimizing binding to CB1 receptors .

Key Observations :

- Higher melting points (e.g., 99.8–100.9°C for the target compound) correlate with crystalline stability, advantageous for formulation in agrochemicals .

- Fluorinated analogs (e.g., I-4) show distinct 13C NMR signals (e.g., JCF coupling constants), confirming fluorine substitution .

Neurological Targets

- CB1 Receptor Antagonism: AM6538 and analogs () show sub-nanomolar IC50 values (e.g., 0.139 nM), driven by hydrophobic interactions with the receptor’s transmembrane domain .

Biological Activity

1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in biological applications. The presence of the ethyl and methoxy groups enhances its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activity. It may interact with various molecular targets, leading to significant pharmacological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It binds to various receptors, potentially influencing signaling pathways associated with cancer and inflammation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance, it demonstrated significant bactericidal activity against Staphylococcus species, highlighting its potential as an antimicrobial agent .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer effects across multiple cancer cell lines:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits cell proliferation in lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells .

- Mechanisms of Action : The compound's anticancer activity is linked to the inhibition of key cancer-related targets such as topoisomerase II and EGFR .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of several pyrazole derivatives, including this compound, demonstrating significant antibacterial activity against common pathogens .

Study 2: Anticancer Activity

In a comparative analysis, this compound was found to be more effective than other derivatives lacking specific substituents. It inhibited cell growth in various cancer lines with IC50 values indicating potent activity .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar pyrazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Significant against Staphylococcus | 10 µM (breast cancer) | Inhibits TNF-α by 76% |

| Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate | Moderate | 20 µM (lung cancer) | Inhibits IL-6 by 70% |

| Other Pyrazole Derivatives | Variable | Higher IC50 values | Lower inhibition rates |

Q & A

Basic: What are the standard synthetic routes for 1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step approach, starting with the reaction of a pyrazole core (e.g., 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester) with acid anhydrides or chlorides to introduce the ethyl and carboxamide groups. Key steps include:

- Condensation : Reacting the amino group with 4-methoxyphenyl isocyanate or a derivative to form the carboxamide moiety.

- Characterization : Intermediates are validated using IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), ¹H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm), and mass spectrometry (molecular ion peak matching the expected molecular weight). Purity is confirmed via elemental analysis .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- ¹H-NMR : Identifies substituent environments (e.g., ethyl group protons as a quartet at δ 1.2–1.4 ppm and triplet at δ 4.0–4.2 ppm for the CH₂ group).

- IR Spectroscopy : Confirms functional groups (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS showing [M+H]+ peak at m/z 290.3).

- Elemental Analysis : Ensures ≥95% purity by matching calculated and observed C, H, N percentages .

Advanced: How can researchers resolve contradictions in ¹H-NMR spectral data between synthetic batches?

Methodological Answer:

Contradictions often arise from residual solvents, stereochemical impurities, or tautomeric equilibria. Strategies include:

- Deuterated Solvent Optimization : Use DMSO-d₆ to stabilize tautomers.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.

- Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates) .

Advanced: What in silico approaches are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Simulate binding to target receptors (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonding with the methoxyphenyl group).

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.2 predicts moderate blood-brain barrier penetration) .

Advanced: How can reaction conditions be optimized using Design of Experiments (DOE)?

Methodological Answer:

DOE optimizes variables like temperature, solvent polarity, and catalyst loading. For example:

- Central Composite Design : Vary reaction temperature (60–100°C) and ethylating agent equivalents (1.2–2.0) to maximize yield.

- Response Surface Methodology : Identify interactions between variables (e.g., higher temperature improves cyclization but increases byproduct formation) .

Basic: What in vitro models are suitable for assessing the pharmacological activity of this compound?

Methodological Answer:

- Analgesic Activity : Tail-flick test in rodents (ED₅₀ determination).

- Anti-inflammatory Screening : Carrageenan-induced paw edema model (measure % inhibition at 50 mg/kg).

- Ulcerogenicity : Compare gastric lesion scores against NSAIDs like indomethacin .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

Crystallization challenges include:

- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) to isolate stable polymorphs.

- Crystal Packing : The methoxyphenyl group may disrupt stacking; use slow evaporation at 4°C.

- Data Collection : Monoclinic systems (e.g., space group P2₁/n) require high-resolution detectors (e.g., Bruker SMART CCD) to resolve β angles >90° .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to the pyrazole core?

Methodological Answer:

- Electron-Withdrawing Groups : Introduce trifluoromethyl at position 3 (see ) to enhance metabolic stability.

- Methoxy Position : Para-substitution on the phenyl ring improves solubility but may reduce receptor affinity.

- Ethyl vs. Bulkier Alkyl : Ethyl balances lipophilicity and steric hindrance for CNS penetration .

Basic: How can researchers assess the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC.

- Plasma Stability : Measure half-life in rat plasma using LC-MS/MS.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

Advanced: What strategies improve yields in multi-step syntheses of pyrazole-3-carboxamide derivatives?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes for cyclization steps.

- Flow Chemistry : Minimize intermediate isolation (e.g., telescoping steps for carboxamide formation).

- Catalyst Optimization : Use Pd/C or CuI for cross-coupling reactions (yield improvement from 60% to 85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.